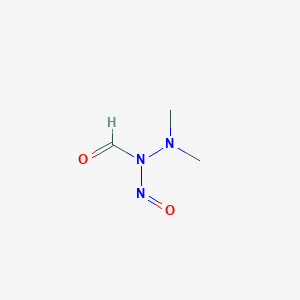
N',N'-Dimethyl-N-nitrosoformohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-Dimethyl-N-nitrosoformohydrazide is a chemical compound belonging to the class of nitrosamines. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitroso group attached to a formohydrazide backbone, with two methyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’,N’-Dimethyl-N-nitrosoformohydrazide typically involves the reaction of dimethylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N’,N’-Dimethyl-N-nitrosoformohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in a controlled environment to minimize the risk of side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: N’,N’-Dimethyl-N-nitrosoformohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
N’,N’-Dimethyl-N-nitrosoformohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’,N’-Dimethyl-N-nitrosoformohydrazide involves its interaction with molecular targets and pathways. The nitroso group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles, such as DNA and proteins, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific context and conditions of the reaction.
Comparison with Similar Compounds
N-Nitrosodimethylamine: A simple nitrosamine with similar structural features but different reactivity and applications.
N-Nitroso-N-methylurea: Another nitrosamine with distinct chemical properties and biological activity.
Uniqueness: N’,N’-Dimethyl-N-nitrosoformohydrazide is unique due to its specific structural arrangement and the presence of both nitroso and formohydrazide groups
Properties
CAS No. |
62821-31-2 |
|---|---|
Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
N-(dimethylamino)-N-nitrosoformamide |
InChI |
InChI=1S/C3H7N3O2/c1-5(2)6(3-7)4-8/h3H,1-2H3 |
InChI Key |
VRUCDWIFVSRBKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


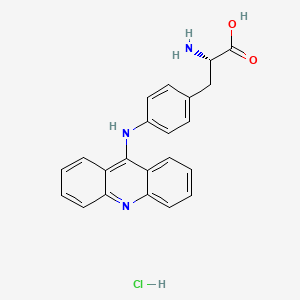
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)
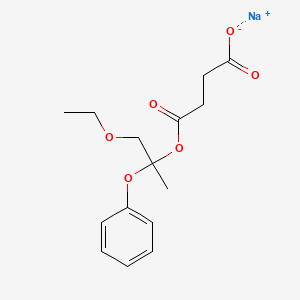
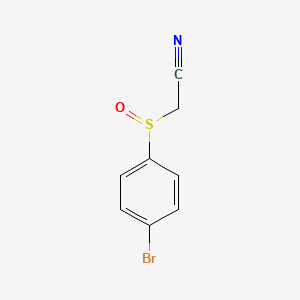
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)
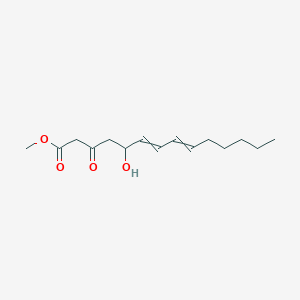
![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
